molecular formula C14H11N3O5 B11943822 4'-(2,4-Dinitroanilino)acetophenone CAS No. 40950-03-6

4'-(2,4-Dinitroanilino)acetophenone

Cat. No.: B11943822
CAS No.: 40950-03-6
M. Wt: 301.25 g/mol
InChI Key: UWAKENCORRGANN-UHFFFAOYSA-N
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Description

4’-(2,4-Dinitroanilino)acetophenone is an organic compound with the molecular formula C14H11N3O5 It is characterized by the presence of a dinitroaniline group attached to an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(2,4-Dinitroanilino)acetophenone typically involves the nitration of aniline derivatives followed by coupling with acetophenone. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4’-(2,4-Dinitroanilino)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

4’-(2,4-Dinitroanilino)acetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-(2,4-Dinitroanilino)acetophenone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or antifungal activities .

Comparison with Similar Compounds

  • 4’-(2,4-Diaminoanilino)acetophenone
  • 4’-(2,4-Dinitroanilino)benzoic acid
  • 4’-(2,4-Dinitroanilino)benzaldehyde

Comparison: 4’-(2,4-Dinitroanilino)acetophenone is unique due to its specific combination of a dinitroaniline group with an acetophenone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups makes it more reactive in reduction and substitution reactions compared to its amino or carboxylic acid analogs .

Properties

CAS No.

40950-03-6

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

1-[4-(2,4-dinitroanilino)phenyl]ethanone

InChI

InChI=1S/C14H11N3O5/c1-9(18)10-2-4-11(5-3-10)15-13-7-6-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3

InChI Key

UWAKENCORRGANN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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